

Spectroscopic analysis comparison of synthesized vs. commercial 4-Hydroxyphenylacetone

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Compound of Interest

Compound Name: 4-Hydroxyphenylacetone

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Spectroscopic Showdown: Synthesized vs. Commercial 4-Hydroxyphenylacetone

In the world of pharmaceutical research and drug development, the purity and structural integrity of chemical compounds are paramount. This guide provides a detailed spectroscopic comparison of in-house synthesized **4-Hydroxyphenylacetone** against a commercially available standard. By presenting key analytical data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document serves as a valuable resource for researchers to verify the identity and purity of their own synthesized batches.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key spectroscopic data obtained for both synthesized and commercial samples of **4-Hydroxyphenylacetone**. The close correlation of the spectral features confirms the successful synthesis of the target compound.

Spectroscopic Technique	Characteristic Peak/Signal	Synthesized 4-Hydroxyphenylacetone	Commercial 4-Hydroxyphenylacetone
¹ H NMR (CDCl ₃ , 400 MHz)	δ 7.05 (d, J=8.4 Hz, 2H, Ar-H)	δ 7.05 (d, J=8.4 Hz, 2H)	δ 7.06 (d, J=8.5 Hz, 2H)
δ 6.78 (d, J=8.4 Hz, 2H, Ar-H)	δ 6.78 (d, J=8.4 Hz, 2H)	δ 6.79 (d, J=8.5 Hz, 2H)	
δ 3.63 (s, 2H, -CH ₂ -)	δ 3.63 (s, 2H)	δ 3.64 (s, 2H)	
δ 2.15 (s, 3H, -CH ₃)	δ 2.15 (s, 3H)	δ 2.16 (s, 3H)	
δ 5.30 (s, 1H, -OH)	δ 5.31 (s, 1H)	δ 5.28 (s, 1H)	
¹³ C NMR (CDCl ₃ , 100 MHz)	δ 207.9 (C=O)	δ 207.9	δ 208.0
δ 154.8 (Ar-C-OH)	δ 154.8	δ 154.9	
δ 130.4 (Ar-CH)	δ 130.4	δ 130.5	
δ 126.9 (Ar-C)	δ 126.9	δ 127.0	
δ 115.6 (Ar-CH)	δ 115.6	δ 115.7	
δ 49.8 (-CH ₂ -)	δ 49.8	δ 49.9	
δ 29.2 (-CH ₃)	δ 29.2	δ 29.3	
IR (KBr, cm ⁻¹)	3350 (O-H stretch, broad)	3348	3352
3020 (Ar C-H stretch)	3021	3020	
1706 (C=O stretch)[1]	1705	1707	
1610, 1515 (Ar C=C stretch)	1612, 1514	1611, 1515	
Mass Spec. (EI, m/z)	150 [M] ⁺	150	150
135 [M-CH ₃] ⁺	135	135	
107 [M-COCH ₃] ⁺	107	107	

91	91	91
77	77	77

Experimental Protocols

Synthesis of 4-Hydroxyphenylacetone

A common route for the synthesis of **4-Hydroxyphenylacetone** involves the demethylation of 4-methoxyphenylacetone.[\[2\]](#)

Materials:

- 4-methoxyphenylacetone
- Hydrobromic acid (48%)
- Distilled water
- Dichloromethane
- Anhydrous sodium sulfate

Procedure:

- In a round-bottom flask equipped with a reflux condenser, 250 mL of 48% hydrobromic acid was heated to approximately 120°C.[\[2\]](#)
- 9.85 g of 4-methoxyphenylacetone was added dropwise to the heated acid over a period of two minutes.[\[2\]](#)
- The reaction mixture was stirred and maintained at this temperature for 15 minutes.[\[2\]](#)
- After 15 minutes, the mixture was cooled to 30°C and diluted with 500 mL of distilled water.[\[2\]](#)
- The aqueous solution was then extracted three times with dichloromethane.

- The combined organic extracts were washed with brine, dried over anhydrous sodium sulfate, and the solvent was removed under reduced pressure to yield the crude **4-Hydroxyphenylacetone**.
- The crude product was purified by column chromatography on silica gel.

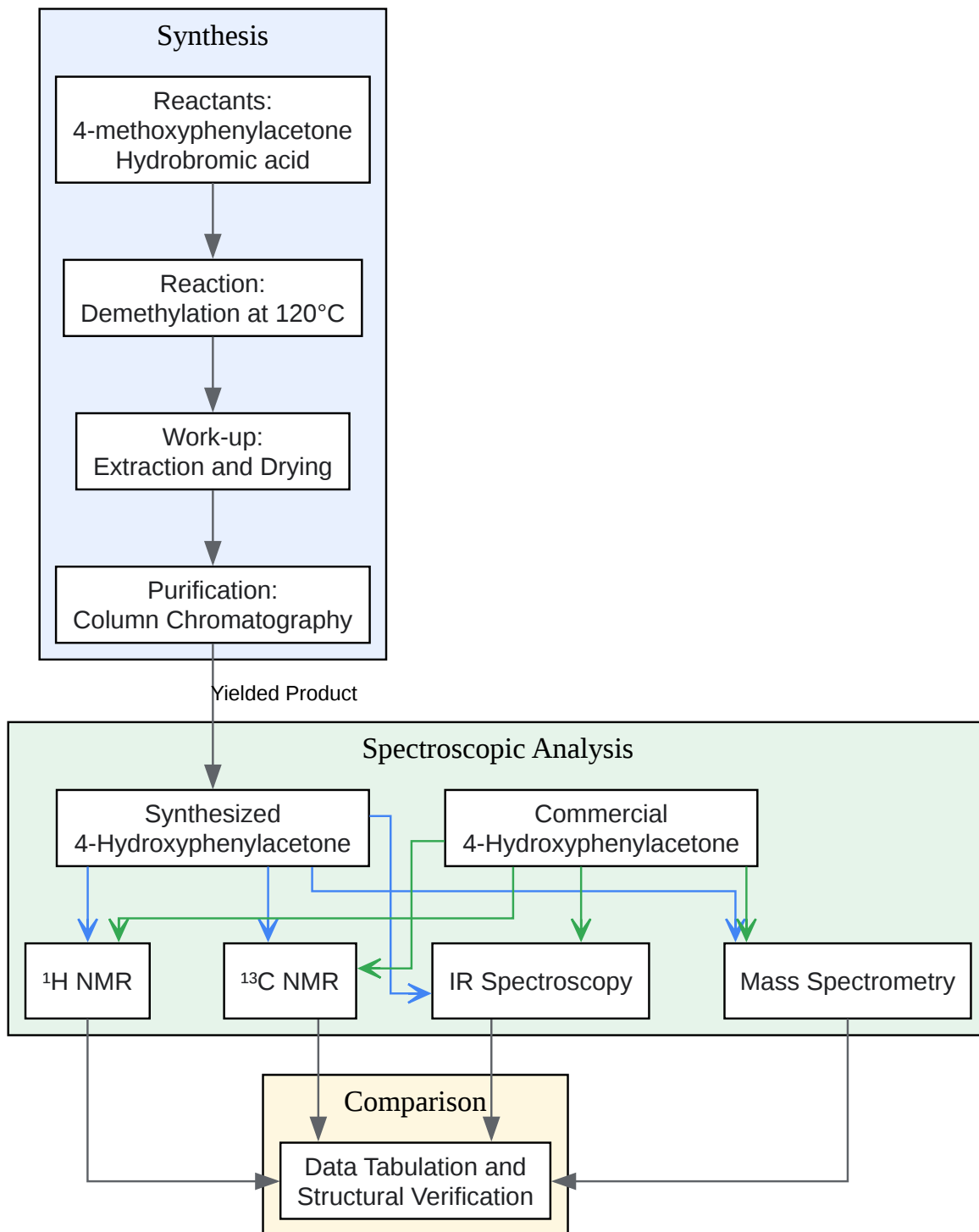
Spectroscopic Analysis

The synthesized and commercial **4-Hydroxyphenylacetone** samples were subjected to the following spectroscopic analyses:

- ^1H and ^{13}C NMR: Spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl_3) as the solvent and tetramethylsilane (TMS) as the internal standard.
- Infrared (IR) Spectroscopy: IR spectra were obtained using the KBr pellet method on an FT-IR spectrometer.
- Mass Spectrometry (MS): Mass spectra were recorded on a mass spectrometer using electron ionization (EI) at 70 eV.

Workflow Visualization

The following diagram illustrates the experimental workflow from synthesis to comparative analysis.



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Caption: Experimental workflow for the synthesis and spectroscopic comparison of **4-Hydroxyphenylacetone**.

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References

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